N-(3,5-dimethylphenyl)-2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2/c1-15(2)24-22-13-27-31(21-8-7-18(5)19(6)12-21)25(22)26(33)30(29-24)14-23(32)28-20-10-16(3)9-17(4)11-20/h7-13,15H,14H2,1-6H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHDESMEPUJQBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC(=CC(=C4)C)C)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide, with the CAS number 955850-34-7, is a compound of interest due to its potential biological activities. This article aims to elucidate the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of 443.5 g/mol. The structure consists of multiple aromatic rings and a pyrazolo[3,4-d]pyridazine core, which are often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C26H29N5O2 |
| Molecular Weight | 443.5 g/mol |
| CAS Number | 955850-34-7 |
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit a range of biological activities including antiviral, anticancer, and anti-inflammatory effects. Here we summarize findings related to the biological activity of this compound.
Antiviral Activity
A study published in MDPI highlighted that N-heterocycles can act as promising antiviral agents. While specific data on this compound's antiviral efficacy is limited, its structural similarity to other effective antiviral agents suggests potential activity against various viral strains . Notably, compounds with similar pyrazolo structures have demonstrated inhibition against viruses such as hepatitis C and influenza .
Anticancer Activity
In vitro studies on related compounds have shown significant anticancer properties. For instance, compounds containing pyrazolo-pyridazine frameworks have been associated with cytotoxic effects against various cancer cell lines. The activity is often measured in terms of IC50 values (the concentration required to inhibit cell growth by 50%). Although specific IC50 data for this compound is not available, its structural analogs have shown promising results in cancer research .
The mechanism by which such compounds exert their biological effects typically involves interaction with specific cellular targets. For instance:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for viral replication or cancer cell proliferation.
- Induction of Apoptosis : Many anticancer agents work by triggering programmed cell death in malignant cells.
Case Studies and Research Findings
While direct studies on this compound are sparse, the following case studies illustrate the potential biological activities based on structural similarities:
- Antiviral Screening : A series of pyrazolo derivatives were tested against various viral strains showing significant antiviral properties at low micromolar concentrations (IC50 < 10 μM) against hepatitis C virus .
- Anticancer Efficacy : In a study evaluating multiple compounds for anticancer activity on MCF7 spheroids (breast cancer model), several pyrazolo derivatives exhibited cytotoxicity with IC50 values ranging from 5 to 15 μM .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related molecules from the literature, emphasizing core structures, substituents, and synthetic methodologies:
Key Observations:
Core Heterocycles: The target’s pyrazolo-pyridazine core differs from imidazo-pyridine and triazine backbones, which may confer distinct electronic and steric properties.
Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The target’s 3,5-dimethylphenyl group (electron-donating) contrasts with the 4-nitrophenyl (electron-withdrawing) group in , which could alter π-π stacking or metabolic stability. Chlorophenyl vs.
Synthetic Strategies :
- The target’s synthesis likely parallels the K₂CO₃/DMF-mediated alkylation used in , though reaction times and temperatures may vary due to steric hindrance from the isopropyl group.
Physical Properties: The imidazo-pyridine derivative exhibits a high melting point (243–245°C), suggesting strong intermolecular forces, possibly due to nitro and cyano groups. The target’s melting point is unreported but may be lower due to its lipophilic substituents.
Research Findings and Implications
- Bioactivity Potential: Pyrazolo-pyridazines (e.g., ) often exhibit kinase inhibitory activity, but the target’s dimethylphenyl and isopropyl groups may enhance membrane permeability compared to chlorophenyl analogs.
- Metabolic Stability : The isopropyl group in the target could reduce oxidative metabolism relative to the phenethyl group in , extending half-life.
- Synthetic Challenges : Bulky substituents (e.g., 3,4-dimethylphenyl) may necessitate longer reaction times or elevated temperatures during synthesis compared to .
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent polarity, and catalysts. For example, polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while catalysts like palladium or copper may accelerate coupling steps . Monitoring via HPLC or TLC ensures intermediate purity, and recrystallization in solvents like dichloromethane improves final product yield .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Advanced spectroscopic techniques are critical:
- ¹H/¹³C NMR : Identifies substituent positions and confirms aromatic proton environments .
- IR Spectroscopy : Validates functional groups (e.g., carbonyl stretches near 1700 cm⁻¹ for the acetamide moiety) .
- Mass Spectrometry (MS) : Ensures molecular weight alignment with the theoretical formula .
Q. What in vitro assays are suitable for preliminary biological evaluation?
Cell viability assays (e.g., MTT) using cancer cell lines assess antiproliferative potential. Dose-response curves (0.1–100 µM) identify IC₅₀ values, while Western blotting or ELISA evaluates downstream signaling pathways (e.g., apoptosis markers like caspase-3) .
Advanced Research Questions
Q. How can conflicting data on biological activity between structural analogs be resolved?
Discrepancies often arise from differences in substituent electronic effects or steric hindrance. For example:
- Fluorophenyl groups (electron-withdrawing) may enhance target binding compared to methoxy groups (electron-donating) .
- Computational docking (e.g., AutoDock Vina) models interactions with biological targets, while isothermal titration calorimetry (ITC) quantifies binding affinities .
Q. What strategies mitigate low solubility in pharmacological studies?
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .
- Co-solvent Systems : Use DMSO/PBS mixtures (<5% DMSO) for in vitro assays .
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance aqueous dispersion and controlled release .
Q. How can researchers address inconsistent enzymatic inhibition data across studies?
- Enzyme Source Variability : Use recombinant enzymes (e.g., expressed in HEK293 cells) to standardize assays .
- Kinetic Analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Orthogonal Assays : Combine fluorogenic substrate assays with surface plasmon resonance (SPR) for cross-validation .
Methodological Considerations
Q. What analytical workflows are recommended for metabolite identification?
- LC-MS/MS : Hyphenated systems (e.g., Q-TOF) with collision-induced dissociation (CID) fragment ions map metabolic pathways .
- Isotopic Labeling : ¹⁴C-labeled analogs trace metabolic stability in hepatocyte models .
Q. How should researchers optimize SAR (Structure-Activity Relationship) studies for this scaffold?
- Substituent Scanning : Systematically vary R-groups (e.g., methyl, isopropyl, halogens) at positions 3,5-dimethylphenyl and 4-isopropyl .
- Free-Wilson Analysis : Quantifies contributions of individual substituents to activity .
Data Contradiction Analysis
Q. Why might in vitro activity fail to translate in vivo?
- Pharmacokinetic Barriers : Poor oral absorption or rapid hepatic metabolism (CYP450). Address via logP optimization (target 2–5) and microsomal stability assays .
- Off-Target Effects : Chemoproteomics (e.g., affinity-based protein profiling) identifies unintended interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
